(S)-2-Pyrrolidineboronic acid (-)-pinanediol ester hydrochloride
CAS No.:
Cat. No.: VC16830120
Molecular Formula: C14H25BClNO2
Molecular Weight: 285.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H25BClNO2 |
|---|---|
| Molecular Weight | 285.62 g/mol |
| IUPAC Name | (2S)-2-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C14H24BNO2.ClH/c1-13(2)9-7-10(13)14(3)11(8-9)17-15(18-14)12-5-4-6-16-12;/h9-12,16H,4-8H2,1-3H3;1H/t9-,10-,11+,12+,14-;/m0./s1 |
| Standard InChI Key | OVVMNBVQOPZMPY-KQDUUDLUSA-N |
| Isomeric SMILES | B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H]4CCCN4.Cl |
| Canonical SMILES | B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Composition and Stereochemistry
(S)-2-Pyrrolidineboronic acid (-)-pinanediol ester hydrochloride (C₁₄H₂₅BClNO₂) features a boronic ester group tethered to a pyrrolidine ring, with pinanediol serving as the esterifying diol. The molecular weight of 285.62 g/mol reflects its compact yet sterically hindered structure. The (S)-configuration at the pyrrolidine boron-bearing carbon introduces chirality, which is critical for asymmetric synthesis applications. The pinanediol moiety, derived from the bicyclic monoterpene pinane, imposes significant steric bulk around the boron center, influencing both reactivity and hydrolytic stability .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₅BClNO₂ |
| Molecular Weight | 285.62 g/mol |
| IUPAC Name | (2S)-2-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0²,⁶]decan-4-yl]pyrrolidine; hydrochloride |
| CAS No. | Not explicitly provided |
The stereochemical complexity of the compound is evident in its isomeric SMILES notation, which specifies the absolute configurations of both the pyrrolidine and pinanediol components. This precision is vital for ensuring reproducibility in synthetic applications where enantioselectivity is paramount.
Spectroscopic and Crystallographic Data
While direct crystallographic data for this specific compound are unavailable, related pinanediol boronic esters exhibit trigonal planar geometry around boron in the solid state . Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct ¹¹B chemical shifts between trigonal esters (δ ≈ 30 ppm) and tetrahedral hydroxocomplexes (δ ≈ 10 ppm), underscoring the influence of coordination geometry on electronic structure . Infrared (IR) spectroscopy would likely show characteristic B-O stretching vibrations near 1,350 cm⁻¹, though experimental data for this compound remain unpublished.
Synthesis and Manufacturing
General Synthetic Pathways
The synthesis of (S)-2-pyrrolidineboronic acid (-)-pinanediol ester hydrochloride typically involves two key steps: (1) formation of the boronic acid intermediate and (2) esterification with (-)-pinanediol. A plausible route, inferred from analogous syntheses , begins with the lithiation of (S)-2-pyrrolidineboronic acid followed by reaction with pinanediol in anhydrous tetrahydrofuran (THF). Subsequent treatment with hydrochloric acid yields the hydrochloride salt.
Critical Reaction Parameters
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Temperature: Reactions are conducted at -78°C to 0°C to mitigate side reactions.
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Solvent: Anhydrous THF or dichloromethane ensures compatibility with moisture-sensitive intermediates.
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Stoichiometry: A 1:1 molar ratio of boronic acid to pinanediol is maintained to prevent diol excess, which could lead to bis-esterification .
Purification and Characterization
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product, which is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The hydrochloride salt formation is confirmed by elemental analysis and ion chromatography.
Stability and Reactivity
Hydrolytic Stability
The pinanediol ester confers exceptional hydrolytic stability compared to simpler diols like ethylene glycol. In aqueous acetonitrile (40% vol.), trigonal boronic esters with pinanediol exhibit equilibrium constants (Kₜᵣᵢg) ≈ 2 × 10⁴ M⁻¹, significantly higher than their tetrahedral hydroxocomplexes (Kₜₑₜ ≈ 5 × 10³ M⁻¹) . This inversion of the traditional stability order (Kₜᵣᵢg < Kₜₑₜ) arises from the steric and electronic effects of the pinanediol backbone, which destabilizes tetrahedral coordination.
Table 2: Stability Constants in Aqueous Acetonitrile
| Boronic Ester Type | K (M⁻¹) |
|---|---|
| Trigonal (Pinanediol) | 2 × 10⁴ |
| Tetrahedral Hydroxocomplex | 5 × 10³ |
pH-Dependent Behavior
The compound’s stability is pH-sensitive, with optimal ester formation occurring near neutral conditions (pH 7–8) . Under acidic conditions (pH < 4), protonation of the boronate oxygen accelerates hydrolysis, while alkaline media (pH > 10) promote tetrahedral hydroxocomplex formation. This pH responsiveness enables controlled release of boronic acids in drug delivery systems or dynamic covalent chemistry applications.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
As a boronic ester, the compound participates in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. The pinanediol group’s steric bulk moderates reactivity, reducing homocoupling byproducts and enhancing compatibility with sensitive substrates. For example, coupling with aryl halides proceeds at 80°C in toluene/water mixtures, yielding biaryl products with >90% enantiomeric excess (ee) when chiral ligands are employed.
Chiral Auxiliary and Ligand Design
The (S)-pyrrolidine moiety serves as a chiral inductor in asymmetric catalysis. Complexes with transition metals (e.g., Rh, Ir) facilitate enantioselective hydrogenations and allylic alkylations. Recent work demonstrates its utility in synthesizing β-amino alcohols, precursors to pharmaceuticals like β-blockers .
Research Advancements and Future Directions
Dynamic Covalent Chemistry
Studies leveraging the pH-dependent equilibrium between trigonal esters and tetrahedral hydroxocomplexes have enabled the design of stimuli-responsive materials . For instance, hydrogels incorporating pinanediol boronic esters exhibit reversible sol-gel transitions under physiological pH, promising for targeted drug delivery.
Computational Insights
Density functional theory (DFT) simulations reveal that the strain energy in pinanediol’s O–B–O angle (≈105°) is partially offset by favorable van der Waals interactions between the boron center and the diol’s methyl groups . This balance explains the anomalous stability of the trigonal form and guides the rational design of next-generation boronic esters.
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